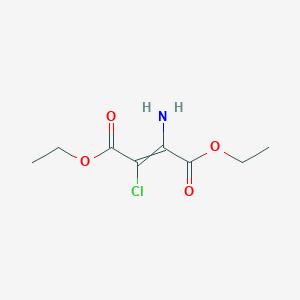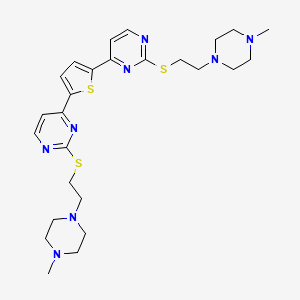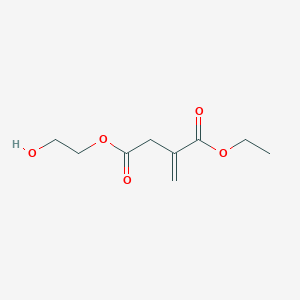
Diethyl 2-amino-3-chlorobut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-amino-3-chlorobut-2-enedioate is an organic compound with the molecular formula C8H12ClNO4 It is a derivative of butenedioic acid and contains both amino and chloro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-amino-3-chlorobut-2-enedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with ammonia to introduce the amino group, yielding the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the esterification of butenedioic acid to form diethyl butenedioate. This intermediate is then chlorinated and subsequently aminated under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-amino-3-chlorobut-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Amino-substituted derivatives.
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-amino-3-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of diethyl 2-amino-3-chlorobut-2-enedioate involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-amino-3-bromobut-2-enedioate: Similar structure but with a bromine atom instead of chlorine.
Diethyl 2-amino-3-fluorobut-2-enedioate: Contains a fluorine atom instead of chlorine.
Diethyl 2-amino-3-iodobut-2-enedioate: Contains an iodine atom instead of chlorine.
Uniqueness
Diethyl 2-amino-3-chlorobut-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
133093-91-1 |
|---|---|
Molekularformel |
C8H12ClNO4 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
diethyl 2-amino-3-chlorobut-2-enedioate |
InChI |
InChI=1S/C8H12ClNO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4,10H2,1-2H3 |
InChI-Schlüssel |
YEEWRGIKOJUQTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(=O)OCC)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)


![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
